

Comparative biological activity of Methyl 2-(pyrrolidin-1-yl)benzoate derivatives

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Compound of Interest

Compound Name: Methyl 2-(pyrrolidin-1-yl)benzoate

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Comparative Biological Insights into Pyrrolidine-Containing Scaffolds

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative overview of the biological activities of various derivatives containing a pyrrolidine moiety, with a focus on their potential as anticancer and neurological agents. While direct comparative data for **Methyl 2-(pyrrolidin-1-yl)benzoate** derivatives are limited in the public domain, this guide synthesizes available quantitative data from structurally related pyrrolidinone and other pyrrolidine-containing compounds to provide a valuable reference for researchers in the field.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of several classes of pyrrolidine derivatives against various targets.

Table 1: Anticancer Activity of Pyrrolidinone Derivatives

Compound Class	Derivative	Cell Line	Assay	Activity (EC ₅₀ /IC ₅₀)	Reference
Diphenylamine-Pyrrolidine-2-one-Hydrazone	N'-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide	IGR39 (Melanoma)	MTT	2.50 ± 0.46 μM	[1]
PPC-1 (Prostate)	MTT	3.63 ± 0.45 μM	[1]		
MDA-MB-231 (Breast)	MTT	5.10 ± 0.80 μM	[1]		
Panc-1 (Pancreatic)	MTT	5.77 ± 0.80 μM	[1]		
Benzoxazole-Pyrrolidine-2-one	4-NO ₂ derivative (Compound 19)	SNB-75 (CNS Cancer)	% Growth Inhibition	35.49%	[2]
4-SO ₂ NH ₂ derivative (Compound 20)	SNB-75 (CNS Cancer)	% Growth Inhibition	31.88%	[2]	

Table 2: Neurological Activity of Pyrrolidine Derivatives

Compound Class	Derivative	Target	Assay	Activity (K _i /IC ₅₀)	Reference
Arylpiperazine-Pyrrolidine-2-one	1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidine-2-one	α ₁ -Adrenoceptor	Radioligand Binding	pK _i = 7.13	
1-{3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidine-2-one	α ₂ -Adrenoceptor	Radioligand Binding	pK _i = 7.29		
Benzothiazole-Pyrrolidine	(pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone) (Compound 3s)	Histamine H ₃ Receptor	Radioligand Binding	K _i = 0.036 μM	[3]
Acetylcholinesterase (AChE)	Enzyme Inhibition	IC ₅₀ = 6.7 μM	[3]		
Butyrylcholinesterase (BuChE)	Enzyme Inhibition	IC ₅₀ = 2.35 μM	[3]		
Monoamine Oxidase B (MAO-B)	Enzyme Inhibition	IC ₅₀ = 1.6 μM	[3]		

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.^[4]

Materials:

- 96-well microplates
- Test compounds
- Cancer cell lines
- Complete cell culture medium
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO, isopropanol)^{[4][5]}
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.^[6]
- Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 72 hours).^[6]
- MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.^{[1][7]}

- **Formazan Solubilization:** Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[4][5]
- **Absorbance Measurement:** Shake the plate to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀/IC₅₀ values.

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.[8][9][10]

Materials:

- Cell membranes or tissues expressing the target receptor
- Radiolabeled ligand (e.g., [¹²⁵I]-(-)-iodocyanopindolol for β-adrenoceptors)[8]
- Unlabeled test compounds
- Binding buffer
- Glass fiber filters
- Filtration apparatus
- Scintillation counter

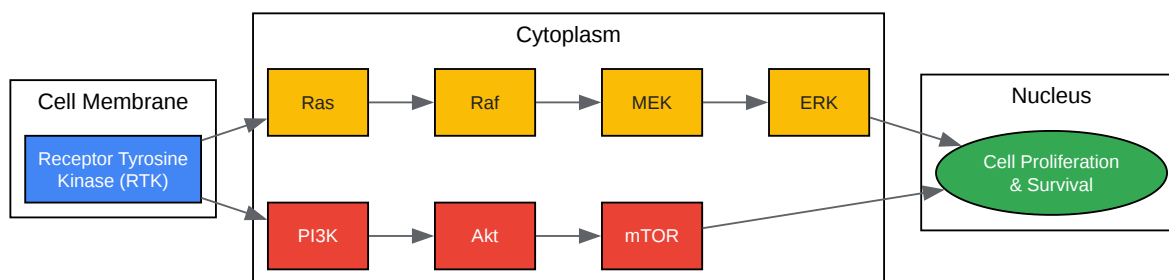
Procedure:

- **Membrane Preparation:** Prepare crude cell membrane fractions from tissues or cultured cells expressing the receptor of interest.[8][9]
- **Incubation:** Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound in a binding buffer.[9][10]

- Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[9]
- Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
- Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC_{50} value. Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation.[9]

Signaling Pathways and Experimental Workflows

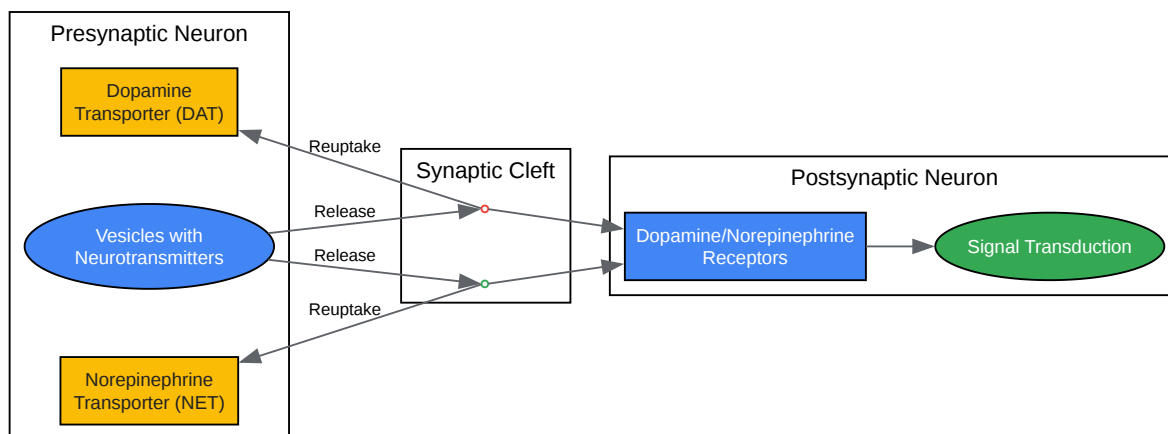
Visual representations of key signaling pathways potentially modulated by pyrrolidine derivatives and a typical experimental workflow are provided below.



Potential anticancer signaling pathways modulated by pyrrolidine derivatives.

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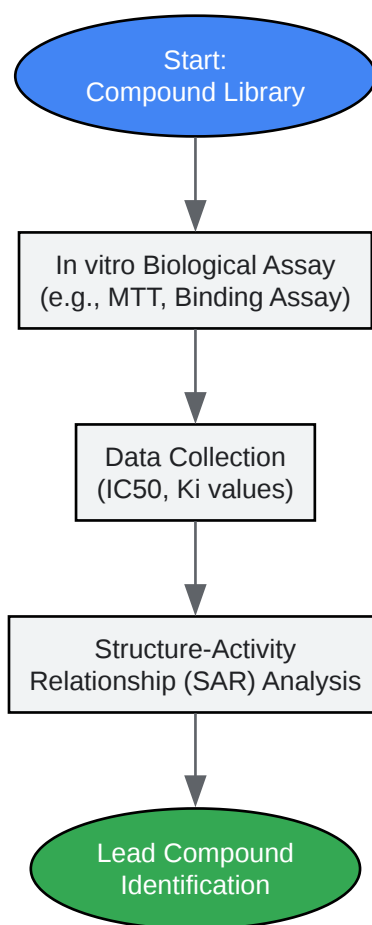
Caption: PI3K/Akt/mTOR and MAPK/ERK signaling pathways in cancer.



Modulation of monoamine neurotransmitter reuptake.

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Caption: Neurotransmitter reuptake inhibition by CNS-active compounds.



General workflow for in vitro biological evaluation.

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Caption: Workflow for biological activity screening.

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